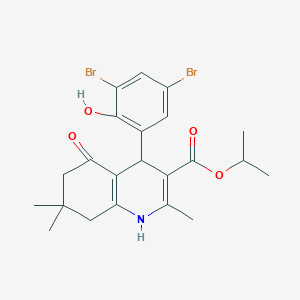
2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)ethanamine, commonly known as "2C-E," is a synthetic psychedelic drug that belongs to the phenethylamine class. The compound was first synthesized by Alexander Shulgin in 1977 and has since gained popularity among recreational drug users due to its hallucinogenic and euphoric effects. However,
Mécanisme D'action
The exact mechanism of action of 2C-E is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, 2C-E is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. This interaction leads to the activation of various signaling pathways, ultimately resulting in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
In addition to its hallucinogenic effects, 2C-E has been shown to have various biochemical and physiological effects. For example, it has been found to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, 2C-E has been shown to increase levels of the stress hormone cortisol, which may contribute to its stimulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-E in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its known mechanism of action and effects make it a useful tool for studying the brain and its functions. However, one limitation of using 2C-E in experiments is its potential for abuse, which may raise ethical concerns.
Orientations Futures
There are several future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly for the treatment of inflammatory diseases. Additionally, further studies on its mechanism of action and effects may lead to a better understanding of the brain and its functions. Finally, research on the potential risks and benefits of 2C-E may help inform drug policy and harm reduction strategies.
Méthodes De Synthèse
The synthesis of 2C-E involves the reaction of 2,4-dichlorophenethylamine with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2C-E is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
2C-E has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study conducted on rodents found that 2C-E increased the release of dopamine in the brain, which may explain its euphoric effects. Another study found that 2C-E had anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-20-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(17)10-16(13)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWMSDJQQEXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(2,4-Dichloro-phenyl)-ethyl]-(4-methoxy-benzyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)


![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)

![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)

![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)